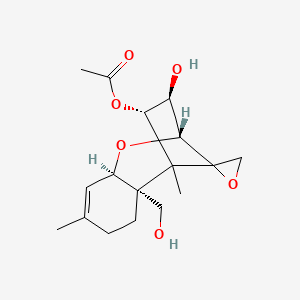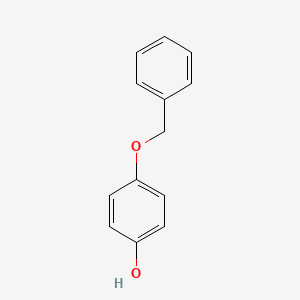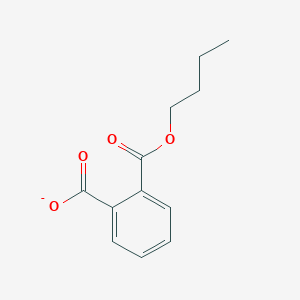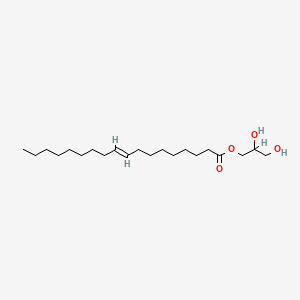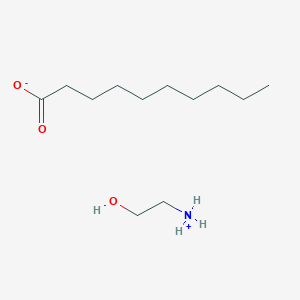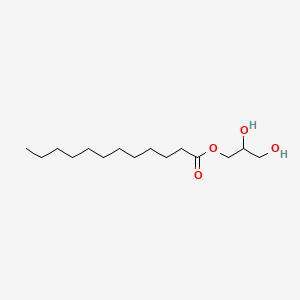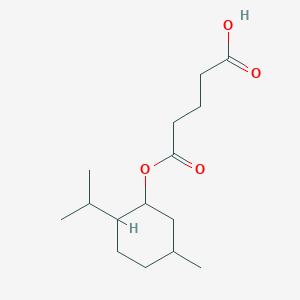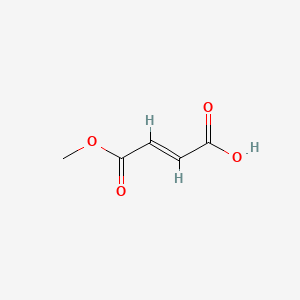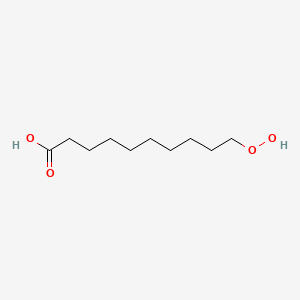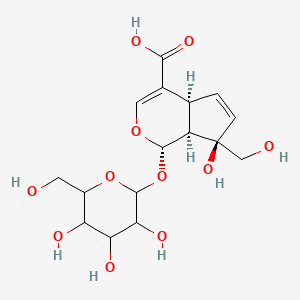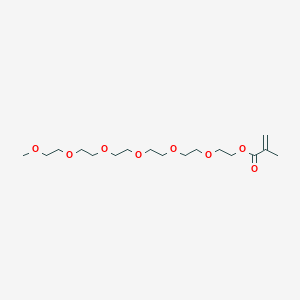
m-PEG6-2-methylacrylate
Overview
Description
m-PEG6-2-methylacrylate: is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
m-PEG6-2-methylacrylate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The hydrophilic PEG chain of this compound increases the water solubility of the compound .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, this compound can selectively degrade target proteins .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the role of the degraded protein.
Biochemical Analysis
Biochemical Properties
m-PEG6-2-methylacrylate, as a PEG-based linker, plays a crucial role in the formation of PROTACs . It connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is primarily non-covalent and relies on the specific binding affinities of the ligands .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in PROTACs. By enabling the selective degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is tied to its function as a linker in PROTACs. It facilitates the binding of an E3 ubiquitin ligase ligand and a target protein ligand. This binding leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific PROTACs it is part of. As a component of PROTACs, it contributes to the stability and degradation of the target proteins . Specific long-term effects on cellular function would depend on the particular target proteins being degraded.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. As a PEG-based linker, it is primarily involved in the formation of PROTACs and does not directly interact with metabolic enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the PROTACs it forms. PROTACs can diffuse freely across cell membranes, allowing them to reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is determined by the specific PROTAC it is part of and the target protein. PROTACs can reach various subcellular compartments depending on the localization of their target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG6-2-methylacrylate is synthesized by incorporating a methylacrylate group into a polyethylene glycol chain. The methylacrylate group reacts with amines and thiols through Michael addition reactions .
Industrial Production Methods: The industrial production of this compound involves the reaction of polyethylene glycol with methylacrylate under controlled conditions to ensure high purity and yield. The reaction is typically carried out in the presence of a base catalyst to facilitate the Michael addition reaction .
Chemical Reactions Analysis
Types of Reactions:
Michael Addition Reactions: m-PEG6-2-methylacrylate undergoes Michael addition reactions with amines and thiols
Polymerization Reactions: The methylacrylate group can participate in polymerization reactions to form various polymeric structures.
Common Reagents and Conditions:
Reagents: Amines, thiols, and bases (e.g., sodium hydroxide) are commonly used in reactions involving this compound
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields
Major Products:
Scientific Research Applications
m-PEG6-2-methylacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the selective degradation of target proteins
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation therapies
Medicine: Investigated for its potential in developing novel therapeutic agents for diseases such as cancer and neurodegenerative disorders
Industry: Utilized in the production of various polymeric materials with enhanced water solubility and biocompatibility
Comparison with Similar Compounds
- m-PEG4-2-methylacrylate
- m-PEG8-2-methylacrylate
- m-PEG12-2-methylacrylate
Comparison: m-PEG6-2-methylacrylate is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between water solubility and linker flexibility . Compared to shorter or longer polyethylene glycol chains, this compound offers enhanced biocompatibility and improved performance in PROTAC applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)

